5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine
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Overview
Description
5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and its role as a bioisostere of purine . It has been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles . One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound . The reaction conditions are crucial for the successful formation of the thiazolo[5,4-b]pyridine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine involves its interaction with various molecular targets. It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth, proliferation, and survival . The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby exerting its antitumor effects . Additionally, it has been reported to act as a histamine H3 receptor antagonist, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern on the thiazole and pyridine rings.
Thiazolo[3,2-a]pyridines: These compounds have a different annulation pattern, leading to variations in their chemical and biological properties.
Uniqueness
5-methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct pharmacological activities. The presence of the methanesulfonyl group enhances its inhibitory activity against PI3K and contributes to its overall bioactivity .
Biological Activity
5-Methanesulfonyl-3-methyl-[1,2]thiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential pharmacological activities. This compound features a thiazole ring fused with a pyridine ring, making it a unique structure within the realm of medicinal chemistry. Its bioisosteric properties suggest that it may serve as a valuable scaffold for developing new therapeutic agents.
The primary mechanism of action for this compound involves its role as an inhibitor of phosphoinositide 3-kinase (PI3K). This enzyme is crucial in regulating various cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, this compound may exert anti-cancer effects and influence other signaling pathways relevant to disease processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo[5,4-b]pyridine derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM . This suggests promising applications in treating infections caused by resistant bacterial strains.
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, derivatives similar to this compound have demonstrated notable cytotoxicity against human cancer cells through mechanisms involving topoisomerase inhibition and induction of apoptosis . These findings indicate its potential as an anticancer agent.
Anti-inflammatory Effects
The compound’s anti-inflammatory properties have also been investigated. In vivo models have shown that thiazolo-pyridine derivatives can reduce inflammation markers and alleviate pain responses in experimental settings . This positions the compound as a candidate for further development in treating inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves cyclization reactions between pyridine derivatives and thiazole precursors. The structural modifications at various positions on the thiazole and pyridine rings significantly influence the biological activity of the resulting compounds. The introduction of electron-withdrawing groups has been shown to enhance antimicrobial and anticancer activities .
Compound | Activity | MIC (μM) | Reference |
---|---|---|---|
5-Methanesulfonyl-3-methyl... | Antimicrobial | 0.21 | |
Thiazolo[4,5-b]pyridines | Cytotoxicity | Varies | |
Thiazolo-pyridine derivatives | Anti-inflammatory | Not specified |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies indicate favorable binding affinities compared to standard reference drugs such as ciprofloxacin, suggesting that this compound could be developed into effective therapeutic agents against bacterial infections and cancer .
Properties
IUPAC Name |
3-methyl-5-methylsulfonyl-[1,2]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-7-3-6(14(2,11)12)4-9-8(7)13-10-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBIDNAIAPQUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=C(C=N2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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